molecular formula C16H20O4 B6324376 (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-10-2

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324376
CAS No.: 735275-10-2
M. Wt: 276.33 g/mol
InChI Key: GGLONURMMVTTST-YPMHNXCESA-N
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Description

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral compound with a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxyphenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 4-methoxybenzaldehyde.

    Formation of Intermediate: The intermediate is formed through a condensation reaction between cyclohexane-1-carboxylic acid and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate undergoes reduction using a reducing agent like sodium borohydride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1S,3R)-3-[2-(4-hydroxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

  • **(1S,3R)-

Properties

IUPAC Name

(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(9-11)16(18)19/h5-8,11,13H,2-4,9-10H2,1H3,(H,18,19)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLONURMMVTTST-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149455
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-10-2
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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